molecular formula C18H19FN6O B2899378 5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2380010-42-2

5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B2899378
CAS No.: 2380010-42-2
M. Wt: 354.389
InChI Key: SMIJWLBHDCTJRG-UHFFFAOYSA-N
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Description

5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenylpyrimidine moiety, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenylpyrimidine Moiety: This step involves the reaction of a fluorinated benzene derivative with a pyrimidine precursor under conditions that promote nucleophilic substitution.

    Piperazine Ring Formation: The intermediate from the first step is then reacted with piperazine to form the piperazine ring. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a nitrile oxide precursor to form the oxadiazole ring. This step is typically carried out under reflux conditions in the presence of a catalyst such as copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenylpyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated analogs.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Fluoro-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-13-22-15(26-23-13)11-24-7-9-25(10-8-24)18-16(19)17(20-12-21-18)14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIJWLBHDCTJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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